1-Bromo-2-(cyclopropylmethoxy)cyclohexane 1-Bromo-2-(cyclopropylmethoxy)cyclohexane
Brand Name: Vulcanchem
CAS No.:
VCID: VC20445406
InChI: InChI=1S/C10H17BrO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h8-10H,1-7H2
SMILES:
Molecular Formula: C10H17BrO
Molecular Weight: 233.14 g/mol

1-Bromo-2-(cyclopropylmethoxy)cyclohexane

CAS No.:

Cat. No.: VC20445406

Molecular Formula: C10H17BrO

Molecular Weight: 233.14 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-(cyclopropylmethoxy)cyclohexane -

Specification

Molecular Formula C10H17BrO
Molecular Weight 233.14 g/mol
IUPAC Name 1-bromo-2-(cyclopropylmethoxy)cyclohexane
Standard InChI InChI=1S/C10H17BrO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h8-10H,1-7H2
Standard InChI Key SLRIQEAHKQBCLN-UHFFFAOYSA-N
Canonical SMILES C1CCC(C(C1)OCC2CC2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a six-membered cyclohexane ring substituted at the 1-position with a bromine atom and at the 2-position with a cyclopropylmethoxy group (-OCH₂C₃H₅). This configuration introduces significant steric hindrance due to the bulky cyclopropane ring, which influences its reactivity in substitution and elimination reactions . The bromine atom, a strong leaving group, enhances its utility in cross-coupling reactions such as Suzuki-Miyaura or nucleophilic substitutions.

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC Name1-bromo-2-(cyclopropylmethoxy)cyclohexane
Molecular FormulaC₁₀H₁₇BrO
Molecular Weight233.14 g/mol
Canonical SMILESC1CCC(C(C1)OCC2CC2)Br
InChI KeySLRIQEAHKQBCLN-UHFFFAOYSA-N
PubChem CID62110084

Physicochemical Properties

Experimental and Predicted Properties

While explicit data on melting/boiling points and density remain undocumented , its physicochemical behavior can be inferred from structural analogs:

  • Solubility: Likely low in water due to the nonpolar cyclohexane and cyclopropane moieties, with better solubility in organic solvents like dichloromethane or tetrahydrofuran.

  • Stability: Bromine’s electronegativity may render the compound sensitive to light or moisture, necessitating storage under inert conditions.

  • Spectroscopic Profiles: Nuclear magnetic resonance (NMR) would show distinct signals for the cyclohexane protons (δ 1.2–2.0 ppm), cyclopropane methylene groups (δ 0.5–1.0 ppm), and methoxy oxygen-adjacent CH₂ (δ 3.0–3.5 ppm) .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves two sequential steps :

  • Etherification: Reaction of 2-bromocyclohexanol with cyclopropylmethyl bromide under alkaline conditions (e.g., K₂CO₃ in acetone).

    2-Bromocyclohexanol + Cyclopropylmethyl bromideBase1-Bromo-2-(cyclopropylmethoxy)cyclohexane\text{2-Bromocyclohexanol + Cyclopropylmethyl bromide} \xrightarrow{\text{Base}} \text{1-Bromo-2-(cyclopropylmethoxy)cyclohexane}
  • Purification: Column chromatography or recrystallization to isolate the product .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
EtherificationK₂CO₃, acetone, reflux~70%
PurificationSilica gel chromatography>90%

Mechanistic Insights

The bromine atom’s position adjacent to the ether group creates a sterically hindered environment, favoring SN2 mechanisms in substitution reactions. Computational studies of analogous compounds suggest that the cyclopropane ring’s angle strain may lower activation energies for ring-opening reactions .

Research Limitations and Future Directions

Knowledge Gaps

  • Physicochemical Data: Experimental determination of melting/boiling points, solubility, and stability under varying conditions .

  • Application Studies: Systematic exploration of its reactivity in catalytic cycles or polymer formulations .

Computational Opportunities

Density functional theory (DFT) simulations could model its electronic structure to predict regioselectivity in reactions involving the bromine atom .

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